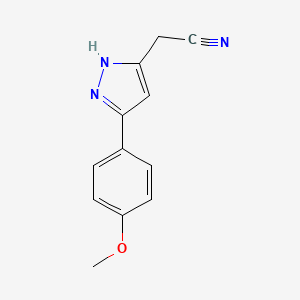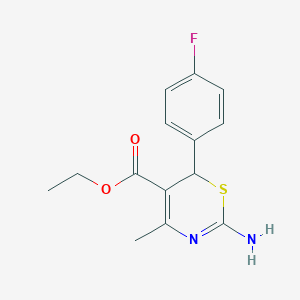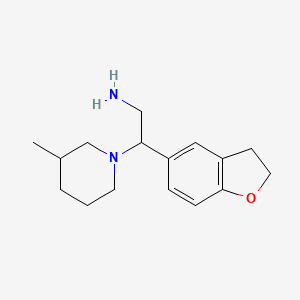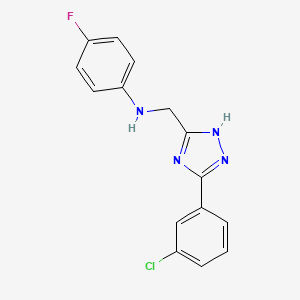
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid is a compound that features a pyrrolidine ring fused to an isoxazole ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkynes with nitro compounds in the presence of catalysts like 18-crown-6 and potassium carbonate can yield isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: It can be used in the development of new polymers and other materials with specialized properties.
作用機序
The mechanism by which 3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins, while the isoxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Isoxazole-3-carboxylic acid: Similar isoxazole ring but with different substituents.
Pyrrolidin-2-yl-isoxazole derivatives: Various derivatives with modifications to the pyrrolidine or isoxazole rings.
Uniqueness
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid is unique due to the specific combination of the pyrrolidine and isoxazole rings with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
3-pyrrolidin-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)5-4-13-10-7(5)6-2-1-3-9-6/h4,6,9H,1-3H2,(H,11,12) |
InChIキー |
GHLOQFAFULVDQH-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NOC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)


![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)


![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)



